Cebranopadol is an agonist of nociceptin-, µ-, ĸ-, and δ-opioid receptors (Kis = 0.9, 0.7, 2.6, and 18 nM, respectively). It is greater than 100-fold selective for these receptors over a panel of more than 100 ion channels, neurotransmitter transporters, receptors, and enzymes, but does bind to the serotonin (5-HT) receptor subtype 5-HT5A with a Ki value of 8.7 nM. Cebranopadol inhibits nociceptin-, DAMGO-, and SNC 80-induced GTPɣS binding in CHO cells expressing nociceptin-, µ-, and δ-opioid receptors, respectively (EC50s = 13, 1.2, and 110 nM, respectively), as well as U69,593-induced GTPɣS binding in HEK293 cells expressing the ĸ-opioid receptor (EC50 = 17 nM). It increases the paw withdrawal threshold in rat models of bone cancer pain and streptozotocin-induced diabetic neuropathy (ED50s = 3.6 and 0.5 µg/kg, respectively, i.v.). Cebranopadol also increases paw weight bearing on the ipsilateral side in a rat model of arthritis induced by complete Freund's adjuvant (CFA) and M. tuberculosis (ED50 = 5.5 µg/kg, i.v.).
Cebranopadol can be obtained from 1,4-Cyclohexanedione Monoethylene Acetal which is used in the preparation of series of potent analgesic compounds. 1,4-Cyclohexanedione Monoethylene Acetal is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex.
Cebranopadol, also known as GRT-6005, is a Opioid Receptor Agonist with agonistic activity at nociceptin/orphanin FQ and opioid receptors. Cebranopadol displays analgesic, antiallodynic and antihyperalgesic properties in several rat models of acute nociceptive, inflammatory, cancer and neuropathic pain. In contrast to classical opioids, it has a higher analgesic potency in models of neuropathic pain than in acute nociceptive pain. Even at higher analgesic doses, cebranopadol does not induce motor coordination deficits or respiratory depression in rats.